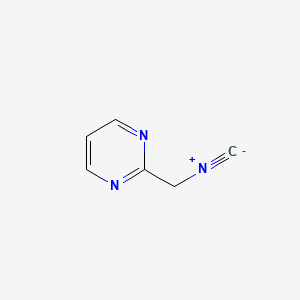![molecular formula C9H11N3O2 B13572628 ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate](/img/structure/B13572628.png)
ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is a heterocyclic compound that contains both pyrrole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the condensation of a pyrrole derivative with a pyrimidine precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often facilitated by the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Pyrrolo[2,3-d]pyrimidine: Shares the pyrrolo-pyrimidine scaffold but with different ring fusion.
Pyrido[2,3-d]pyrimidine: Contains a pyridine ring fused to a pyrimidine ring
Uniqueness
Ethyl 5H,6H,7H-pyrrolo[3,4-d]pyrimidine-5-carboxylate is unique due to its specific ring fusion and the presence of an ester group, which can influence its reactivity and biological activity. This compound’s unique structure allows for diverse chemical modifications, making it a versatile scaffold in drug discovery and development .
Properties
Molecular Formula |
C9H11N3O2 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
ethyl 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C9H11N3O2/c1-2-14-9(13)8-6-3-10-5-12-7(6)4-11-8/h3,5,8,11H,2,4H2,1H3 |
InChI Key |
VHJCJZOOXGTMFY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2=CN=CN=C2CN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


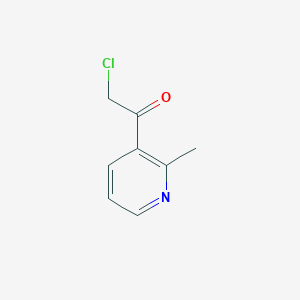
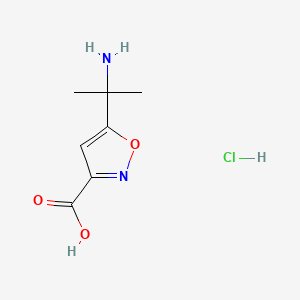
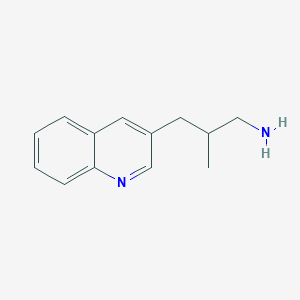
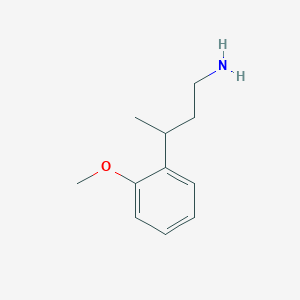
![3-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]propanamide hydrochloride](/img/structure/B13572580.png)
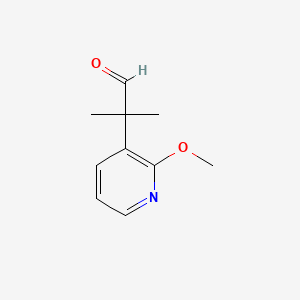
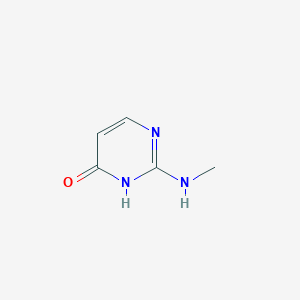
aminehydrochloride](/img/structure/B13572584.png)
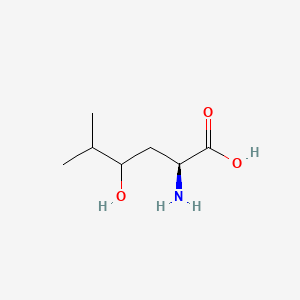
![{7-Benzyl-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonan-1-yl}methanol](/img/structure/B13572597.png)
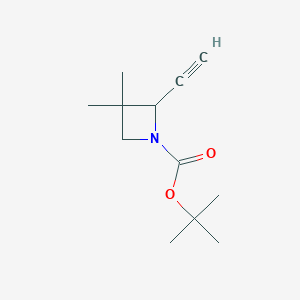
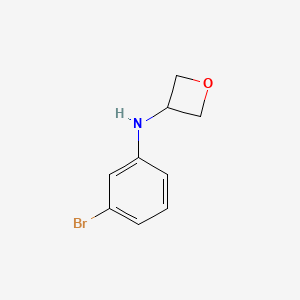
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanamine](/img/structure/B13572611.png)
